molecular formula C12H20ClNO5S B2706676 Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2309466-17-7

Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2706676
CAS No.: 2309466-17-7
M. Wt: 325.8
InChI Key: UUAMECISHDCFHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate consists of a spirocyclic core with a tert-butyl group, a chlorosulfonylmethyl group, and an oxo group. The exact spatial arrangement can be visualized using molecular modeling software .

Scientific Research Applications

Synthetic Chemistry Applications Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and its derivatives serve as key intermediates in synthetic chemistry. They offer versatile routes for the synthesis of complex molecules due to their bifunctional nature, allowing for selective derivatization on their azetidine and cyclobutane rings. This makes them valuable for accessing chemical spaces complementary to piperidine ring systems, which are prevalent in many bioactive compounds (Meyers et al., 2009). Moreover, these compounds can undergo photochemical and thermal rearrangements, providing clear evidence supporting stereoelectronic theory and opening pathways for the creation of novel structures (Lattes et al., 1982).

Drug Discovery and Material Science In drug discovery, the structural uniqueness of this compound derivatives allows for the creation of innovative scaffolds. These scaffolds can be utilized to develop new therapeutic agents with potential biological activity (Chalyk et al., 2017). Their applications extend to the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing their potential in creating diverse molecular architectures (Moskalenko & Boev, 2014).

Biocatalysis and Environmental Remediation These compounds also find application in biocatalysis and environmental remediation. For instance, tert-butyl derivatives have been explored for the biosynthesis of key intermediates in statin production, demonstrating the role of carbonyl reductase in organic solvents for efficient biotransformation processes (Liu et al., 2018). Additionally, their degradation pathways, including the biodegradation of gasoline oxygenates, have been studied to understand their environmental fate and potential impact on subsurface environments (Suflita & Mormile, 1993).

Properties

IUPAC Name

tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)5-4-9(18-12)6-20(13,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMECISHDCFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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